
7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C19H23ClN6O2, with a molecular weight of approximately 373.87 g/mol. The structure features a purine core substituted at various positions, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H23ClN6O2 |
Molecular Weight | 373.87 g/mol |
LogP | 2.1 |
Hydrogen Bond Donor | 1 |
Hydrogen Bond Acceptor | 5 |
Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes.
Adenosine Receptor Interaction
One of the primary mechanisms of action for compounds in this class is their ability to interact with adenosine receptors , particularly the A2A subtype. This interaction can modulate neurotransmitter release and has implications in neurological disorders such as Parkinson's disease. Studies have shown that antagonists of the A2A receptor can offer neuroprotective effects, potentially reducing the risk of neurodegeneration associated with caffeine consumption.
Phosphodiesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as a phosphodiesterase inhibitor . Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways. Inhibition of these enzymes can lead to enhanced signaling through pathways that involve cyclic AMP (cAMP) and cyclic GMP (cGMP), contributing to therapeutic effects in conditions like asthma and heart failure .
Antimicrobial Properties
Emerging research indicates that derivatives of purine compounds can exhibit antimicrobial properties. For instance, studies have suggested that certain piperazine-linked derivatives show promising activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
Several studies have investigated the pharmacological profiles of related compounds:
- Neuroprotective Effects : A study explored the neuroprotective properties of A2A receptor antagonists in animal models of Parkinson's disease, demonstrating that compounds similar to this compound could mitigate symptoms associated with neurodegeneration .
- Cardiovascular Applications : Research has shown that certain derivatives can improve cardiovascular function by modulating adenosine signaling pathways. This effect was particularly noted in models simulating heart failure.
- Antihistaminic Activity : Some studies have reported that purine derivatives may possess antihistaminic properties, potentially useful in treating allergic reactions by blocking histamine receptors .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its mechanism of action primarily involves the inhibition of Aurora kinase and FMS-related tyrosine kinase 3 (FLT3), both of which are overexpressed in various cancers.
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF7 | 3.79 | Inhibition of proliferation | |
NCI-H460 | 12.50 | Induction of apoptosis | |
A549 | 0.39 | Aurora-A kinase inhibition | |
HepG2 | 0.46 | Cell cycle arrest |
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, blocking their function and leading to the suppression of vital cellular processes necessary for cancer cell survival.
Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Research conducted on various cancer cell lines has demonstrated that the compound effectively inhibits cell growth and induces apoptosis through its action on Aurora kinases.
- In Vivo Studies : Animal models treated with this compound have shown reduced tumor sizes and improved survival rates compared to control groups, indicating its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(17(27)24(3)19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFGXVYIIOXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.